molecular formula C7H15O4P B14761295 Diethyl(2-methyloxiran-2-yl)phosphonate CAS No. 1445-84-7

Diethyl(2-methyloxiran-2-yl)phosphonate

Cat. No.: B14761295
CAS No.: 1445-84-7
M. Wt: 194.17 g/mol
InChI Key: ZRRPTOIYRJIHGZ-UHFFFAOYSA-N
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Description

Diethyl(2-methyloxiran-2-yl)phosphonate is a phosphonate ester featuring a 2-methyloxirane (epoxide) ring directly attached to the phosphorus center. This compound combines the reactivity of an epoxide with the stability of a phosphonate ester, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1445-84-7

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-methyloxirane

InChI

InChI=1S/C7H15O4P/c1-4-10-12(8,11-5-2)7(3)6-9-7/h4-6H2,1-3H3

InChI Key

ZRRPTOIYRJIHGZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CO1)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-methyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an epoxide, such as 2-methyloxirane, under basic conditions. This reaction typically requires a catalyst, such as a base like sodium hydride or potassium tert-butoxide, and is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .

Scientific Research Applications

Diethyl(2-methyloxiran-2-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.

    Medicine: Research is ongoing into its use as a precursor for the synthesis of phosphonate-based drugs, which have applications in treating diseases like osteoporosis and cancer.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(2-methyloxiran-2-yl)phosphonate involves its ability to form stable C-P bonds, which are resistant to hydrolysis. This stability makes it useful in various applications, including drug design and materials science. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes .

Comparison with Similar Compounds

Structural Analogues

Diethyl (oxiran-2-yl)phosphonate (CAS 20030-44-8)
  • Structure : Lacks the methyl substituent on the epoxide ring.
  • Applications : Used in crosslinking reactions and as a precursor for functionalized phosphonates .
Diethyl [(oxiran-2-yl)methyl]phosphonate (CAS 7316-37-2)
  • Structure : Phosphonate group is attached to a methylene spacer adjacent to the epoxide.
  • Reactivity : The methylene group electronically decouples the phosphonate from the epoxide, moderating reactivity compared to direct attachment.
  • Applications : Intermediate in polymer chemistry and agrochemical synthesis .
Diethyl 2-oxo-2-arylethylphosphonates
  • Structure : Features a ketone group instead of an epoxide.
  • Reactivity : The ketone enables Horner-Wadsworth-Emmons olefination, whereas the epoxide in the target compound favors ring-opening reactions (e.g., with amines or thiols) .
  • Applications : Widely used in the synthesis of α,β-unsaturated carbonyl compounds .

Functional and Reactivity Comparisons

Compound Key Functional Group Reactivity Highlights Applications
Diethyl(2-methyloxiran-2-yl)phosphonate Epoxide Nucleophilic ring-opening, stability under basic conditions Polymer crosslinkers, medicinal intermediates
Diethyl methylformylphosphonate Aldehyde Condensation with hydrazines (e.g., dimethylhydrazine) to form hydrazones Aldehyde homologation in natural product synthesis
Diethyl ethylphosphonite (CAS 2651-85-6) P(III) center Higher oxidation sensitivity, reactive towards electrophiles Precursor for P(V) compounds
Dimethyl phosphite (CAS 868-85-9) P(III) ester Prone to oxidation, participates in Pudovik reactions Agrochemical intermediates

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